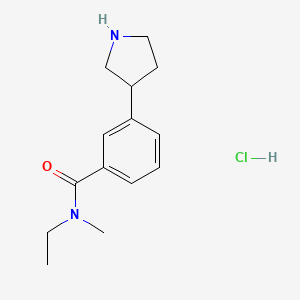
2-oxo-2,3-dihydro-1H-indene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-2,3-dihydro-1H-indene-1-carbaldehyde is an organic compound with the molecular formula C10H8O2. It is a derivative of indene, featuring a carbonyl group at the second position and an aldehyde group at the first position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-2,3-dihydro-1H-indene-1-carbaldehyde typically involves the oxidation of 2,3-dihydro-1H-indene. One common method is the use of chromium trioxide (CrO3) in acetic acid, which selectively oxidizes the methylene group to form the desired aldehyde. Another approach involves the use of manganese dioxide (MnO2) as an oxidizing agent under mild conditions.
Industrial Production Methods: Industrial production of this compound often employs catalytic oxidation processes. These methods utilize catalysts such as palladium or platinum to facilitate the oxidation of 2,3-dihydro-1H-indene in the presence of oxygen or air. The reaction is typically carried out in a solvent like acetic acid or toluene to enhance the yield and selectivity of the product.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form 2-oxo-1H-indene-1-carboxylic acid. This reaction is typically carried out using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 2,3-dihydro-1H-indene-1-carbaldehyde using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), manganese dioxide (MnO2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products:
Oxidation: 2-oxo-1H-indene-1-carboxylic acid
Reduction: 2,3-dihydro-1H-indene-1-carbaldehyde
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-oxo-2,3-dihydro-1H-indene-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It serves as a precursor for the synthesis of biologically active compounds with potential therapeutic applications.
Industry: The compound is utilized in the production of fine chemicals and as a building block for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-oxo-2,3-dihydro-1H-indene-1-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The carbonyl group at the second position and the aldehyde group at the first position make it highly reactive, allowing it to participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
2-oxo-2,3-dihydro-1H-indene-1-carbaldehyde can be compared with other similar compounds such as:
2-oxo-1H-indene-1-carboxylic acid: This compound is an oxidized form of this compound and is used in similar applications.
2,3-dihydro-1H-indene-1-carbaldehyde: This reduced form of the compound is also used as an intermediate in organic synthesis.
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: This ester derivative is used in the synthesis of various heterocyclic compounds.
The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for chemical modifications and the synthesis of diverse organic molecules.
Eigenschaften
CAS-Nummer |
1245945-86-1 |
|---|---|
Molekularformel |
C10H8O2 |
Molekulargewicht |
160.16932 |
Synonyme |
2-oxo-2,3-dihydro-1H-indene-1-carbaldehyde |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-2-(5-Phenyl-[1,3,4]oxadiazol-2-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B1149126.png)
